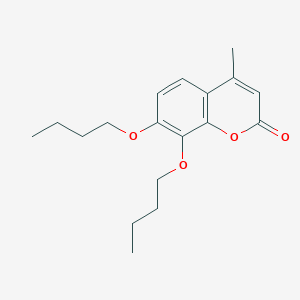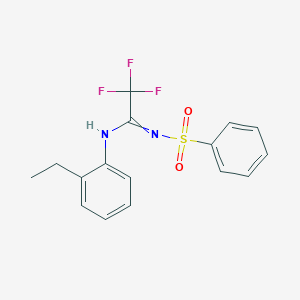![molecular formula C22H16ClF3N2O3 B284091 N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies.
Mécanisme D'action
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits BTK by binding to its active site and preventing its phosphorylation, which is crucial for B-cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including NF-κB and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. Additionally, N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to modulate the tumor microenvironment by reducing the expression of cytokines and chemokines that promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, one limitation of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Additionally, there is ongoing research on the use of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in other diseases, such as autoimmune disorders and solid tumors. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide to optimize its dosing and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 2-(trifluoromethyl)aniline to form the intermediate 2-(2-chlorophenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 4-(2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy)benzoic acid to form the final product, N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
Propriétés
Formule moléculaire |
C22H16ClF3N2O3 |
|---|---|
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O3/c23-17-6-2-4-8-19(17)28-21(30)14-9-11-15(12-10-14)31-13-20(29)27-18-7-3-1-5-16(18)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) |
Clé InChI |
ANTZJXGVXMZCAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)



![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)